trans-Diamminedinitropalladium(II)
Description
Historical Context of Palladium(II) Coordination Complexes
The development of palladium(II) coordination chemistry is intrinsically linked to the broader history of coordination theory. While early work in the late 19th and early 20th centuries by chemists like Alfred Werner laid the foundational understanding of coordination compounds, the exploration of palladium complexes gained significant momentum in the mid-20th century. This was driven by the discovery of their catalytic prowess in a variety of organic transformations. wikipedia.org Palladium(II) compounds, with their typical d8 electron configuration, were found to be particularly stable and versatile. libretexts.orgwikipedia.org The ability of palladium to cycle between the Pd(0) and Pd(II) oxidation states is a key factor in its catalytic activity, enabling processes like oxidative addition and reductive elimination that are central to many cross-coupling reactions. wikipedia.org
Significance of Square Planar Geometries in Palladium(II) Coordination Chemistry
A defining feature of many palladium(II) complexes is their preference for a square planar geometry. pearson.comfiveable.me This arrangement, where the central palladium atom is surrounded by four ligands at the corners of a square, is a consequence of the d8 electronic configuration of the Pd(II) ion. libretexts.orgnumberanalytics.com According to crystal field theory, in a square planar environment, the d-orbitals of the metal split in energy, with the dx2-y2 orbital being the highest in energy. wikipedia.orgnumberanalytics.com This electronic arrangement makes the square planar geometry particularly stable for d8 metal ions. numberanalytics.com The geometry also has profound implications for the reactivity of the complex, influencing the pathways of ligand substitution reactions, which can proceed through either associative or dissociative mechanisms. fiveable.me The defined spatial relationship between ligands in a square planar complex also gives rise to cis-trans isomerism, where ligands can be positioned either adjacent (cis) or opposite (trans) to each other, leading to distinct chemical and physical properties. pearson.com
Overview of Ligand Types and Coordination Modes in Palladium(II) Systems
The versatility of palladium(II) chemistry stems from its ability to coordinate with a wide variety of ligands. These ligands can be broadly classified based on the number of donor atoms that bind to the metal center (denticity) and the nature of the donor atom itself. Common ligands in palladium(II) chemistry include:
Monodentate Ligands: These ligands bind to the palladium center through a single donor atom. Examples include halides (Cl-, Br-, I-), ammonia (B1221849) (NH3), phosphines (e.g., triphenylphosphine), and nitriles. wikipedia.org
Bidentate and Polydentate Ligands: These ligands, also known as chelating ligands, possess two or more donor atoms that can coordinate to the palladium ion, forming stable ring structures. nih.gov Examples include ethylenediamine, bipyridine, and various pincer-type ligands that bind through three donor atoms. mdpi.com
The nature of the ligand significantly influences the electronic and steric properties of the palladium complex, thereby tuning its reactivity and stability. fiveable.me Ligands can coordinate to the palladium center through various modes, including σ-donation, π-donation, and π-backbonding. For instance, phosphine (B1218219) ligands are strong σ-donors and can also act as π-acceptors, which influences the electron density at the palladium center and impacts its catalytic activity. nih.gov The ability to systematically vary ligands has been a powerful tool in the development of highly selective and efficient palladium catalysts for a wide range of chemical transformations. nih.gov
Properties
IUPAC Name |
azane;palladium(2+);dinitrite | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HNO2.2H3N.Pd/c2*2-1-3;;;/h2*(H,2,3);2*1H3;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVAROJZEMZJGB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N(=O)[O-].N(=O)[O-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6N4O4Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28068-05-5, 14852-83-6, 14409-60-0 | |
| Record name | Diamminebis(nitrito-κO)palladium | |
| Source | CAS Common Chemistry | |
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| Record name | Palladium, diamminebis(nitrito-kappaO)- | |
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| Record name | Palladium, diamminebis(nitrito-.kappa.N)- | |
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| Record name | Diamminebis(nitrito-N)palladium | |
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| Record name | Diamminebis(nitrito-N)palladium | |
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| Record name | Diamminebis(nitrito-O)palladium | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparation Routes
Controlled Synthesis of trans-Isomers in Palladium(II) Complexes
The spatial arrangement of ligands around the central palladium atom in square planar complexes gives rise to cis and trans isomers, which can exhibit distinct physical and chemical properties. The controlled synthesis of a specific isomer is, therefore, a critical aspect of coordination chemistry. Several strategies have been developed to selectively prepare trans-palladium(II) complexes.
One common approach involves the careful selection of starting materials and reaction conditions. For instance, the reaction of K₂[PdCl₄] with certain ligands can preferentially yield the trans isomer. The nature of the ligand itself plays a crucial role; ligands with specific steric and electronic properties can direct the stereochemical outcome of the reaction. For example, the reaction of K₂[PdCl₄] with dithiamacrocycles containing a larger sulfur-to-sulfur separation has been shown to produce trans complexes. acs.org
Another method for achieving stereochemical control is through isomerization. In some cases, a mixture of cis and trans isomers may be formed initially, with one isomer being thermodynamically more stable. Under appropriate conditions, the less stable isomer can be converted to the more stable one. For example, the trans-isomer of diglycinate palladium(II) is known to be unstable in aqueous solution and spontaneously isomerizes to the more stable cis-form. researchgate.net Conversely, the cis-isomer of a cobalt(II) nalidixate complex can be converted to the trans-isomer in the presence of chloride ions. rsc.org
The choice of solvent can also influence the isomeric ratio. A patent for the synthesis of trans-dichlorodiamminepalladium(II) describes dissolving disodium (B8443419) tetrachloropalladate in anhydrous ethanol (B145695) and then introducing high-purity ammonia (B1221849) gas to yield the trans isomer directly. google.com This one-step method is highlighted for its simplicity and high yield. google.com
Solid-State Synthesis Approaches for Palladium(II) Coordination Compounds
Solid-state synthesis offers an alternative to traditional solution-based methods for preparing coordination compounds, often with advantages in terms of solvent waste reduction and potentially different product outcomes. These reactions are typically carried out by grinding solid reactants together, sometimes with gentle heating.
A notable example is the synthesis of trans-[PdCl₂(Him)₂] (where Him = imidazole) and trans-[PdCl₂(Hpz)₂] (where Hpz = pyrazole) through solid-state reactions. rsc.org In this method, K₂[PdCl₄] or PdCl₂ is ground with the hydrochloride salt of the respective ligand to form an intermediate salt, which is then dehydrochlorinated in the solid state to produce the final trans coordination compound. rsc.org For instance, grinding K₂[PdCl₄] with pyrazolium (B1228807) chloride first yields [H₂pz]₂[PdCl₄], which upon further solid-state reaction, produces trans-[PdCl₂(Hpz)₂]. rsc.org
The reaction pathway in the solid state can differ from that in solution. For example, the reaction of palladium chloride reagents with imidazole (B134444) in the solid state first produces [Pd(Him)₄]Cl₂, which then slowly converts to the more stable trans-[PdCl₂(Him)₂]. rsc.org This demonstrates that solid-state reactions can provide access to specific isomers that might be challenging to obtain through other methods.
Ligand Exchange Strategies in Palladium(II) Complex Formation
Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry and a powerful tool for synthesizing new palladium(II) complexes. This strategy involves the replacement of one or more ligands in an existing coordination sphere with new ligands. The lability of ligands in palladium(II) complexes, which is significantly greater than in analogous platinum(II) complexes, facilitates these exchange reactions. mdpi.com
A common precursor for ligand exchange reactions is Na₂[PdCl₄]. researchgate.net The chloride ligands in [PdCl₄]²⁻ can be readily substituted by a variety of other ligands. For example, the reaction of Na₂[PdCl₄] in methanol (B129727) with a tridentate ligand, 2-((2-aminophenyl)diazenyl)-N-benzylaniline, results in the formation of a new Pd(II) complex. researchgate.net
Ligand exchange can also be used to diversify the properties of palladium complexes for specific applications. A protocol has been developed for the preparation of a series of palladium oxidative addition complexes (OACs) bearing various ancillary ligands from a single common complex. nih.govmit.edu This allows for the rapid investigation of ligand viability for desired bond-forming reactions without the need to isolate each individual complex. nih.gov The process can be effective even at low concentrations of palladium and ligand, making it suitable for use in catalytic cross-coupling reactions. nih.gov
The equilibrium and kinetics of ligand substitution reactions are important considerations. Studies on the reaction of [Pd(pic)(H₂O)₂]²⁺ (where pic = 2-picolylamine) with various biologically relevant ligands have provided detailed insights into the influence of the ancillary ligand on the reactivity of the palladium(II) center. acs.org
Purification and Isolation Techniques for Palladium(II) Coordination Compounds
The isolation and purification of palladium(II) coordination compounds are crucial steps to ensure the desired product is obtained with high purity. The specific techniques employed depend on the physical and chemical properties of the complex, such as its solubility, stability, and crystallinity.
Crystallization is a widely used method for purifying solid coordination compounds. This technique relies on the principle that the desired compound will be less soluble in a particular solvent or solvent mixture at a lower temperature, allowing it to crystallize out of the solution while impurities remain dissolved. The choice of solvent is critical and is often determined empirically.
Filtration is used to separate the solid product from the liquid phase after crystallization or precipitation. The precipitate is collected on a filter medium and then washed with a suitable solvent to remove any remaining impurities. For example, in a patented synthesis of trans-dichlorodiamminepalladium(II), the product is obtained by filtering the reaction mixture after a period of aging, followed by washing and drying the precipitate. google.com
Chromatography is a powerful purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For palladium complexes, column chromatography is often employed. However, studies have shown that chromatographic purification alone may not be sufficient to remove all residual palladium from reaction products. nih.gov
Metal Scavenging techniques are increasingly used, particularly in the pharmaceutical industry, to remove trace amounts of palladium from reaction products. acs.org This often involves the use of solid-supported scavengers with functional groups that can chelate or adsorb the palladium species. acs.org These scavengers can be easily removed by filtration, providing a highly effective final purification step. nih.govacs.org
Characterization of the purified complex is essential to confirm its identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, elemental analysis, and single-crystal X-ray diffraction are commonly used to characterize newly synthesized palladium(II) complexes. researchgate.netacs.org
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography for Absolute Configuration Determination
The molecular structure of trans-diamminedinitropalladium(II), [Pd(NH₃)₂(NO₂)₂], has been determined by single-crystal and powder X-ray diffraction techniques. researchgate.net The palladium(II) center exhibits a characteristic square-planar coordination geometry, a common feature for d⁸ metal ions. researchgate.net In this configuration, the two ammine (NH₃) ligands and two nitro (NO₂⁻) ligands are positioned at the corners of the square, with the palladium atom at the center.
The trans configuration, where identical ligands are positioned opposite each other, is confirmed by these structural studies. researchgate.net This arrangement minimizes steric hindrance between the ligands. The nitro groups are coordinated to the palladium center through the nitrogen atom (nitro), not the oxygen atom (nitrito). A notable feature is that the plane of the NO₂⁻ group is rotated significantly with respect to the coordination plane of the complex, by approximately 48°. researchgate.net
Crystallographic studies have established that the compound crystallizes in the triclinic system with the P-1 space group. researchgate.net
Table 1: Crystallographic Data for trans-Diamminedinitropalladium(II)
| Parameter | Value researchgate.net |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 (No. 2) |
| a | 5.003(1) Å |
| b | 5.419(1) Å |
| c | 6.317(1) Å |
| α | 91.34(2)° |
| β | 111.890(10)° |
| γ | 100.380(10)° |
| Volume (V) | 155.97 ų |
| Z | 1 |
| Calculated Density | 2.4739 g/cm³ |
This interactive table summarizes the unit cell parameters determined by X-ray diffraction.
The arrangement of individual trans-diamminedinitropalladium(II) molecules within the crystal lattice is governed by intermolecular forces, primarily hydrogen bonding. The hydrogen atoms of the ammine ligands can act as hydrogen bond donors, while the oxygen atoms of the nitro ligands serve as hydrogen bond acceptors.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
NMR spectroscopy is a powerful tool for investigating the structure and behavior of molecules in solution. While X-ray crystallography provides a static image of the solid state, NMR can reveal information about the species present in solution and dynamic processes such as ligand exchange.
For trans-diamminedinitropalladium(II), the only protons present are those of the two equivalent ammine ligands. Therefore, the ¹H NMR spectrum is expected to be relatively simple. It would theoretically consist of a single resonance for the six equivalent protons. Due to factors such as quadrupole broadening from the ¹⁴N nucleus and potential proton exchange with the solvent, this peak is often observed as a broad singlet. The chemical shift of these protons would be influenced by the coordination to the palladium(II) center, which typically deshields the protons, causing them to appear at a lower field compared to free ammonia (B1221849).
Carbon-13 NMR spectroscopy is a standard technique for characterizing organic ligands in coordination complexes. However, as the chemical formula for trans-diamminedinitropalladium(II) is [Pd(NH₃)₂(NO₂)₂], it contains no carbon atoms. Consequently, ¹³C NMR analysis is not applicable to this specific compound.
Heteronuclear NMR, which observes nuclei other than ¹H or ¹³C, provides direct insight into the ligand-metal environment. For this complex, ¹⁵N NMR is particularly informative.
Using ¹⁵N-enriched samples, distinct signals for the ammine nitrogen and the nitro nitrogen can be observed. The chemical shifts of these nitrogen atoms are highly sensitive to their coordination environment. A key finding in related palladium(II) ammine complexes is that the ¹⁵N chemical shift is primarily influenced by the nature of the ligand positioned trans to it. uq.edu.au This "trans influence" is a well-documented phenomenon in the NMR of square-planar complexes.
While ¹⁰⁵Pd NMR is theoretically possible, the low natural abundance and unfavorable nuclear properties of the ¹⁰⁵Pd isotope make it a very challenging technique that is not commonly employed for routine characterization.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| trans-Diamminedinitropalladium(II) |
| trans-Dichloridobis[(S)-(−)-1-(4-methylphenyl)ethylamine-κN]palladium(II) |
| trans-bis-(alaninato)palladium (II) |
| cis-bis-(isoleucinato)palladium (II) |
| trans-diacetonitriledibromopalladium(II) |
| Ammonia |
| Nitrous Acid |
| Palladium |
This table lists all chemical compounds referred to in the article.
Variable-Temperature NMR and Exchange Spectroscopy (EXSY) for Dynamic Behavior
Variable-Temperature (VT) NMR is a powerful tool for investigating dynamic processes in coordination chemistry, such as ligand exchange or conformational changes. By recording NMR spectra at different temperatures, it is possible to move from a fast-exchange regime (where averaged signals are observed) to a slow-exchange regime (where distinct signals for each species are resolved), allowing for the determination of the energetic barriers of these processes.
Exchange Spectroscopy (EXSY), which utilizes the same pulse sequence as the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, is particularly adept at identifying chemical exchange pathways. huji.ac.ilblogspot.com An EXSY spectrum displays diagonal peaks corresponding to the standard 1D spectrum and cross-peaks that connect the signals of nuclei undergoing chemical exchange. huji.ac.il The presence of these cross-peaks provides direct evidence of a dynamic equilibrium, such as the exchange of a coordinated ligand with a free ligand in solution or intramolecular rearrangement processes. chem-station.com
For trans-diamminedinitropalladium(II), EXSY could be employed to study the rate of exchange of the ammine or nitro ligands with other potential ligands in solution. The rate of exchange can be determined quantitatively from the EXSY data, providing insights into the lability of the Pd(II) center. huji.ac.ilblogspot.com Such studies are fundamental to understanding the reaction mechanisms of square planar complexes. While palladium(II) complexes are generally more labile than their platinum(II) counterparts, the specific kinetics depend heavily on the nature of the ligands and the reaction conditions. nih.gov
Vibrational Spectroscopy (IR, Raman) for Ligand and Coordination Sphere Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides critical information about the bonds within a molecule. It is especially useful for identifying the coordination modes of ligands and characterizing the strength of metal-ligand bonds.
The ammine (NH₃) and nitro (NO₂⁻) ligands have characteristic vibrational frequencies that are sensitive to coordination. The nitro ligand is ambidentate and can coordinate to a metal center through the nitrogen atom (nitro, -NO₂) or an oxygen atom (nitrito, -ONO).
Ammine Ligands (NH₃): Coordinated ammine ligands exhibit N-H stretching vibrations (ν(N-H)) typically in the range of 3100-3300 cm⁻¹. These are shifted to lower frequencies compared to free ammonia, indicating the donation of electron density from the nitrogen to the palladium center. nih.gov Deformation vibrations of the NH₂ group also confirm its coordination. nih.gov
Nitro Ligands (NO₂⁻): IR spectroscopy is a definitive method for distinguishing between nitro and nitrito coordination.
N-bound (Nitro): A nitro ligand shows asymmetric (νₐs) and symmetric (νₛ) stretching frequencies for the NO₂ group, typically around 1470–1370 cm⁻¹ and 1340–1300 cm⁻¹, respectively. A deformation or bending mode (δ(ONO)) appears near 850–810 cm⁻¹.
O-bound (Nitrito): A nitrito ligand displays N=O stretching (ν(N=O)) at a higher frequency (1485–1400 cm⁻¹) and N-O stretching (ν(N-O)) at a lower frequency (1110–1050 cm⁻¹).
For trans-diamminedinitropalladium(II), the presence of bands in the characteristic regions for N-coordinated nitro groups would confirm this binding mode.
Table 1: Representative IR Frequencies for Coordinated Ligands in Palladium Complexes
| Vibrational Mode | Ligand | Typical Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| ν(N-H) | Ammine (NH₃) | 3100 - 3300 | nih.gov |
| νₐs(NO₂) | Nitro (NO₂⁻) | 1470 - 1370 | General |
| νₛ(NO₂) | Nitro (NO₂⁻) | 1340 - 1300 | General |
| δ(ONO) | Nitro (NO₂⁻) | 850 - 810 | General |
The direct analysis of the palladium-ligand bonds is possible in the far-IR and Raman spectra, where metal-ligand stretching vibrations (ν(M-L)) occur. These frequencies are a direct probe of the bond strength between the palladium center and the coordinated nitrogen atoms.
ν(Pd-N) for Ammine Ligands: The stretching vibrations for the Pd-N(H₃) bond are typically found in the 400–500 cm⁻¹ region. nih.govbiointerfaceresearch.com
ν(Pd-N) for Nitro Ligands: The stretching vibrations for the Pd-N(O₂) bond are generally observed at lower frequencies, in the range of 260–440 cm⁻¹. sibran.ru
Table 2: Typical Metal-Ligand Stretching Frequencies in Palladium(II) Complexes
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| ν(Pd-NH₃) | 400 - 500 | nih.govbiointerfaceresearch.com |
| ν(Pd-NO₂) | 260 - 440 | sibran.ru |
Electronic Absorption Spectroscopy (UV-Vis) for d-d Transitions and Charge Transfer
UV-Visible spectroscopy probes the electronic transitions within a molecule. For transition metal complexes, the observed bands are typically classified as either d-d transitions or charge-transfer (CT) transitions. libretexts.org trans-Diamminedinitropalladium(II), with a d⁸ electron configuration and a square planar geometry, is diamagnetic and its electronic spectrum is expected to show both types of transitions. stanford.edu
d-d Transitions: These transitions occur between the d-orbitals of the palladium ion, which are split in energy by the ligand field. libretexts.org For square planar d⁸ complexes, three spin-allowed d-d transitions (from the dxy, dxz, dyz, and dz² orbitals to the empty dx²-y² orbital) are theoretically possible. unt.edu These transitions are formally Laporte-forbidden and thus have low molar absorptivity (ε < 1,000 M⁻¹cm⁻¹). They typically appear as weak bands or shoulders in the visible region of the spectrum (e.g., 400-700 nm). biointerfaceresearch.comresearchgate.netresearchgate.net
Charge-Transfer (CT) Transitions: These are fully allowed transitions and are therefore much more intense (ε > 1,000 M⁻¹cm⁻¹). They involve the transfer of an electron between orbitals that are predominantly metal-based and orbitals that are predominantly ligand-based. libretexts.org
Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based d-orbital. In trans-diamminedinitropalladium(II), transitions from the p-orbitals of the nitro ligands or the sigma-orbital of the ammine ligands to the empty Pd dx²-y² orbital are possible.
Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a filled metal d-orbital to an empty ligand-based orbital. The nitro ligand possesses low-lying π* orbitals, making it a good candidate to accept electron density from the palladium center, giving rise to MLCT bands. biointerfaceresearch.com These transitions are often observed in the UV or near-UV region. sibran.ru
Table 3: Typical Electronic Transitions for Square Planar Palladium(II) Complexes
| Transition Type | Typical Wavelength Range (nm) | Character | Reference |
|---|---|---|---|
| d-d | 400 - 700 | Weak, spin-allowed | biointerfaceresearch.comresearchgate.netresearchgate.net |
| LMCT/MLCT | 250 - 400 | Intense, charge-transfer | biointerfaceresearch.comsibran.ru |
Mass Spectrometry (e.g., MALDI-TOF) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is an essential tool for confirming the molecular weight and providing structural information through the analysis of fragmentation patterns. Soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are particularly well-suited for coordination complexes as they minimize fragmentation during the ionization process, allowing for the observation of the intact molecular ion. ache-pub.org.rsacs.org
For trans-diamminedinitropalladium(II) (formula: [Pd(NH₃)₂(NO₂)₂]), the expected molecular weight is approximately 234.48 g/mol (based on the most abundant isotopes). In a positive-ion mass spectrum, the molecular ion peak [M]⁺ or related adducts like [M+H]⁺ or [M+Na]⁺ would be observed. acs.orgacs.org
Analysis of the fragmentation patterns provides valuable structural information. For palladium-ammine complexes, a common fragmentation pathway is the sequential loss of neutral ligands, such as ammonia (NH₃). researchgate.net
Table 4: Predicted Molecular Ion and Potential Fragments for trans-Diamminedinitropalladium(II) in Mass Spectrometry
| Ion | Formula | Predicted m/z (approx.) | Description |
|---|---|---|---|
| [M]⁺ | [Pd(NH₃)₂(NO₂)₂]⁺ | 234.5 | Molecular Ion |
| [M-NH₃]⁺ | [Pd(NH₃)(NO₂)₂]⁺ | 217.5 | Loss of one ammine ligand |
| [M-NO₂]⁺ | [Pd(NH₃)₂(NO₂)]⁺ | 188.5 | Loss of one nitro ligand |
| [M-2NH₃]⁺ | [Pd(NO₂)₂]⁺ | 200.4 | Loss of two ammine ligands |
| [Pd(NH₃)₂]⁺ | [Pd(NH₃)₂]⁺ | 140.5 | Fragment containing only ammine ligands |
Note: The m/z values are approximate and depend on the specific palladium isotope.
The fragmentation can be influenced by the instrument settings and the nature of the ligands. ache-pub.org.rsache-pub.org.rs In some cases, rearrangement and the formation of aggregate ions may also be observed. researchgate.net
Electronic Structure, Bonding Theory, and Computational Modeling
Application of Ligand Field Theory to Palladium(II) d⁸ Complexes
Palladium(II) is a second-row transition metal ion with a d⁸ electronic configuration. In the context of Ligand Field Theory (LFT), which extends Crystal Field Theory by incorporating covalent aspects of metal-ligand bonding, d⁸ metal ions in a square planar geometry exhibit a distinct d-orbital splitting pattern. wikipedia.orglibretexts.org This geometry is strongly preferred by d⁸ ions, especially those in the 4d and 5d series like Pd(II) and Pt(II), due to the large energy separation between the d-orbitals.
For an idealized square planar complex, the d-orbitals are split into four distinct energy levels. The ligands approach along the x and y axes, causing significant electrostatic repulsion with the metal orbitals oriented in the xy plane.
d(x²-y²) : This orbital points directly at the ligands, experiences the most repulsion, and is therefore the highest in energy and unoccupied.
d(xy) : Lying in the plane of the ligands but between the axes, this orbital experiences the next highest repulsion.
d(z²) : This orbital points along the z-axis, away from the ligands, and is significantly lower in energy.
d(xz), d(yz) : These orbitals are degenerate (equal in energy) and point between the axes and out of the molecular plane, experiencing the least repulsion and thus being the lowest in energy.
The eight d-electrons of Pd(II) fill the lower four d-orbitals (d(xz), d(yz), d(z²), and d(xy)), leaving the high-energy d(x²-y²) orbital empty. This arrangement results in a low-spin, diamagnetic complex. The magnitude of the energy splitting, Δ, is influenced by the nature of the ligands as described by the spectrochemical series. uci.edu Both ammine (NH₃) and nitro (NO₂⁻) ligands create a relatively strong ligand field, contributing to the large energy gap that stabilizes the square planar geometry.
Molecular Orbital Theory and Bonding Analysis
Molecular Orbital (MO) theory provides a more comprehensive description of the covalent interactions between the palladium ion and the ligands. youtube.com It considers the formation of molecular orbitals through the linear combination of atomic orbitals (LCAO) of the metal and the ligand group orbitals (LGOs). youtube.comlibretexts.org
In trans-diamminedinitropalladium(II), the bonding involves both sigma (σ) and pi (π) interactions.
σ-Bonding : The four ligands (two ammine, two nitro) possess σ-donor orbitals (a lone pair on each nitrogen atom) that overlap with the appropriate metal orbitals (d(x²-y²), d(z²), s, p(x), and p(y)) to form strong σ bonds. This donation of electron density from the ligands to the metal results in the formation of bonding and antibonding σ molecular orbitals. youtube.com
π-Bonding : The nitro ligand (NO₂⁻) is also capable of π-interaction. It possesses empty π* antibonding orbitals that have the correct symmetry to overlap with the filled d-orbitals of the palladium center (specifically, the d(xz) and d(yz) orbitals). This interaction, known as π-back-bonding, involves the donation of electron density from the metal to the ligand. This back-donation strengthens the Pd-NO₂ bond and stabilizes the complex. The ammine ligand (NH₃) is a poor π-interactor and primarily acts as a σ-donor.
The resulting MO diagram shows that the eight d-electrons of palladium occupy non-bonding or weakly anti-bonding orbitals that are primarily metal d-orbital in character, while the highest unoccupied molecular orbital (LUMO) is typically the strongly σ-antibonding orbital derived from the metal's d(x²-y²) orbital. biointerfaceresearch.comyoutube.com
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for predicting the properties of transition metal complexes with high accuracy. nih.govsemanticscholar.org It is used to model the geometry, stability, and electronic characteristics of molecules like trans-diamminedinitropalladium(II).
DFT calculations are employed to determine the lowest-energy structure of a molecule by optimizing its geometric parameters, such as bond lengths and angles. chemrxiv.org For square planar palladium(II) complexes, these calculations can confirm the planarity and predict the precise dimensions of the coordination sphere. The energetic stability of the trans isomer compared to the cis isomer can also be evaluated, with the trans configuration often being favored to minimize steric repulsion between ligands. chemrxiv.org
Table 1: Representative DFT-Calculated Geometrical Parameters for Palladium(II) Complexes (Note: Data is illustrative for typical Pd(II)-N bonds and may not be specific to the title compound due to a lack of dedicated publications.)
| Parameter | Typical Value (Å/°) | Reference |
| Pd-N (amine) Bond Length | 2.05 - 2.10 Å | nih.gov |
| Pd-N (anionic N-donor) Bond Length | 1.98 - 2.05 Å | nih.gov |
| N-Pd-N Bond Angle (trans) | ~180° | nih.gov |
| N-Pd-N Bond Angle (cis) | ~90° | nih.gov |
The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity and electronic properties. researchgate.netresearchgate.net
HOMO : In d⁸ square planar complexes, the HOMO is typically composed of the filled metal d-orbitals that are not strongly involved in σ-bonding, such as the d(xy), d(xz), and d(yz) orbitals.
LUMO : The LUMO is generally the high-energy, empty metal d(x²-y²) orbital, which is strongly σ-antibonding.
Table 2: Illustrative FMO Data for a Square Planar Palladium(II) Complex (Note: Values are representative examples from DFT studies on similar complexes.)
| Orbital | Energy (eV) | Primary Contribution | Reference |
| LUMO | -2.25 | 55% Pd (d-orbital), 26% Ligand (π*) | biointerfaceresearch.com |
| HOMO | -6.77 | 75% Ligand (π), 18% Pd (d-orbital) | biointerfaceresearch.com |
| HOMO-LUMO Gap (ΔE) | 4.52 | - | biointerfaceresearch.com |
DFT and its time-dependent extension (TD-DFT) can be used to predict spectroscopic features, which can then be compared with experimental results.
Vibrational Spectra : DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of the complex. This allows for the assignment of specific spectral bands to the vibrational modes of the molecule, such as Pd-N stretching frequencies and the internal vibrations of the ammine and nitro ligands. nih.gov
Electronic Spectra : TD-DFT calculations are used to predict the electronic absorption (UV-Vis) spectrum. biointerfaceresearch.com This helps in assigning the observed absorption bands to specific electronic transitions, such as low-energy d-d transitions (which are often weak in square planar complexes) and more intense metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the delocalized molecular orbitals from a DFT calculation into localized bonds, lone pairs, and antibonding orbitals. wikipedia.orgyoutube.com This method allows for a quantitative analysis of charge distribution and donor-acceptor interactions.
Natural Population Analysis : NBO calculates the "natural charge" on each atom, providing insight into the ionic character of the metal-ligand bonds. The analysis would typically show a significant positive charge on the palladium atom and negative charges on the electronegative atoms of the ligands.
Bonding Analysis : NBO describes the Pd-N bonds in terms of their hybrid composition (e.g., spᵈ hybridization) and polarization. It can quantify the covalent and ionic contributions to each bond.
Chemical Reactivity and Mechanistic Investigations
Ligand Substitution Reactions and Kinetics
Ligand substitution is a cornerstone of the reactivity of square planar palladium(II) complexes. For trans-diamminedinitropalladium(II), the substitution of the nitro groups has been a subject of kinetic investigation. Studies on the replacement of nitro groups by various nucleophiles such as water, aniline, pyridine (B92270), and thiourea (B124793) have shown that these reactions typically follow second-order kinetics. capes.gov.br This indicates that the rate of reaction is dependent on the concentration of both the palladium complex and the incoming nucleophile. wikipedia.org The reactions are generally of the S_N2 type, where the rate-determining step involves the attack of the incoming ligand. capes.gov.br
The lability of palladium(II) complexes is significantly higher—by a factor of 10⁴ to 10⁵—than their platinum(II) analogues, making them excellent models for kinetic and mechanistic studies. researchgate.net This high reactivity is attributed to the specific electronic structure and accessibility of the palladium center. researchgate.net
Table 1: Factors Influencing Ligand Substitution in Pd(II) Complexes
| Factor | Description | Effect on Reaction Rate | Reference |
|---|---|---|---|
| Nature of Entering Ligand | The nucleophilicity and concentration of the incoming ligand. | Higher nucleophilicity and concentration generally increase the rate (characteristic of associative mechanisms). | capes.gov.brwikipedia.org |
| Nature of Leaving Group | The strength of the bond between the metal and the leaving ligand. | Weaker bonds lead to faster substitution. | libretexts.org |
| Trans Ligand | The ligand positioned trans to the leaving group (see Trans-Effect). | Strong trans-effect ligands significantly accelerate the substitution of the trans-positioned ligand. | libretexts.orgunigoa.ac.in |
| Steric Hindrance | Bulkiness of ligands on the complex or the entering ligand. | Increased steric bulk can destabilize the ground state or the transition state, affecting the rate. Destabilizing the starting complex can encourage dissociation. | libretexts.org |
For 16-electron square planar complexes like trans-diamminedinitropalladium(II), ligand substitution predominantly proceeds via an associative mechanism . wikipedia.orgdifference.wiki This pathway is analogous to the S_N2 mechanism in organic chemistry and involves two distinct steps:
The incoming nucleophile (Y) attacks the metal center, forming a five-coordinate, 18-electron intermediate. This intermediate typically adopts a trigonal bipyramidal geometry. libretexts.org This initial step is generally the rate-determining step. wikipedia.org
One of the original ligands (X) departs from this intermediate, restoring the 16-electron, square planar configuration in the product. wikipedia.org
The rate law for an associative reaction is second-order, expressed as: Rate = k[Complex][Y], which aligns with experimental observations for palladium(II) complexes. wikipedia.org The negative entropy of activation observed in these reactions supports the formation of a more ordered intermediate state. wikipedia.org
In contrast, a dissociative mechanism , analogous to an S_N1 reaction, involves the initial departure of a ligand to form a three-coordinate, 14-electron intermediate, which is then attacked by the incoming nucleophile. libretexts.orgquora.com This pathway is less common for 16-electron square planar complexes because the formation of a coordinatively unsaturated 14-electron intermediate is energetically unfavorable. libretexts.org Dissociative pathways are more likely for sterically congested or 18-electron complexes where the initial loss of a ligand relieves steric strain or is electronically necessary. libretexts.org
The concepts of the trans-effect and trans-influence are crucial for understanding the regioselectivity of ligand substitution in square planar complexes.
Trans-Influence (Thermodynamic Trans-Effect): This is a ground-state phenomenon that describes the effect of a ligand on the length and strength of the bond trans to it. libretexts.org A ligand with a strong trans-influence weakens the bond opposite to it, making it longer and more susceptible to cleavage. This effect is primarily attributed to σ-donation competition; a strong σ-donor ligand effectively donates electron density to a metal d-orbital, which reduces the metal's ability to accept electron density from the ligand in the trans position. libretexts.orgnih.gov
Trans-Effect (Kinetic Trans-Effect): This is a kinetic phenomenon that describes the effect of a ligand on the rate of substitution of the ligand positioned trans to it. libretexts.orgyoutube.com A ligand with a strong trans-effect labilizes the trans ligand, accelerating its replacement. The kinetic effect arises from both ground-state destabilization (trans-influence) and transition-state stabilization. Strong π-acceptor ligands (like CO, C₂H₄) exert a powerful trans-effect by stabilizing the five-coordinate trigonal bipyramidal intermediate. nih.govyoutube.com They withdraw electron density from the metal center, facilitating the attack of the incoming nucleophile.
In trans-diamminedinitropalladium(II), the ligands of interest are ammine (NH₃) and nitro (NO₂⁻). The accepted series for the trans-effect places these ligands in the following order:
Table 2: Trans-Effect Series of Selected Ligands
Ligands are arranged in order of increasing ability to direct substitution into the trans position.
| Relative Strength | Ligands |
|---|---|
| Weak | H₂O < OH⁻ < NH₃ < py |
| Moderate | Cl⁻ < Br⁻ < I⁻ < SCN⁻ < NO₂⁻ |
| Strong | C₆H₅⁻ < CH₃⁻ < SC(NH₂)₂ < H⁻ < PR₃ < C₂H₄ < CO < CN⁻ |
Source: Adapted from unigoa.ac.in
The NO₂⁻ ligand has a significantly stronger trans-effect than the NH₃ ligand. Therefore, in a substitution reaction on trans-[Pd(NH₃)₂(NO₂)₂], the ligand trans to a nitro group (another nitro group) would be expected to be more labile than the ligand trans to an ammine group (an ammine group). However, since the leaving groups are the nitro groups themselves, the key substitution reaction involves replacing a nitro group, influenced by the trans ammine ligand.
Redox Chemistry of Palladium(II) Complexes
The redox chemistry of palladium(II) complexes can involve the metal center or be ligand-based. While Pd(II) can be oxidized to Pd(IV) or reduced to Pd(0), many redox processes in these systems are facilitated by redox-active ligands, which can act as electron reservoirs without changing the metal's formal oxidation state. rsc.org
For trans-diamminedinitropalladium(II), the ligands themselves present interesting redox possibilities. The ammine ligand is generally considered redox-innocent. However, the nitro (NO₂⁻) ligand is known to be redox-active. It can participate in electron transfer processes and can undergo photoinduced linkage isomerization to the nitrito form (ONO⁻), which involves a change in the coordination mode and electronic structure. acs.org
Stereochemical Lability and Isomerization Pathways
Square planar palladium(II) complexes exhibit stereochemical lability, meaning they can undergo rearrangement of their ligands in space. The most significant of these pathways for diamminedinitropalladium(II) is cis-trans isomerization. wikipedia.orgnumberanalytics.com
The interconversion between cis- and trans-diamminedinitropalladium(II) is possible, with the equilibrium position and rate of isomerization depending on factors such as solvent, temperature, and the presence of catalytic amounts of other ligands. researchgate.net The trans isomer is often the thermodynamically more stable product in many related systems, but this is not universal.
The isomerization from the trans to the cis form (or vice versa) for square planar complexes does not typically occur through a simple intramolecular twist, as this pathway has a high energy barrier. Instead, isomerization is often catalyzed and proceeds through associative mechanisms. researchgate.net
Two common pathways are:
Consecutive Displacement Mechanism: This mechanism is frequently observed for complexes of the type [PdX₂L₂]. Isomerization is catalyzed by the presence of a free ligand (L or another nucleophile). The process involves the formation of a five-coordinate intermediate, followed by the departure of a ligand in a way that results in the other isomer. For example, studies on [PdCl₂(Me₂o-tolylP)₂] are consistent with a consecutive displacement mechanism involving an ionic intermediate. researchgate.net
Associative Intermediate Pathway: Similar to ligand substitution, an incoming ligand (which could be a solvent molecule or a trace catalyst) associates with the complex to form a five-coordinate trigonal bipyramidal intermediate. This intermediate can undergo pseudorotation (e.g., a Berry pseudorotation), which scrambles the ligand positions. Subsequent dissociation of the catalyst ligand can then yield either the cis or trans isomer, allowing equilibrium to be reached. researchgate.netdntb.gov.ua
The rate of these isomerization processes is enhanced by the addition of coordinating ligands, which supports an associative pathway. researchgate.net
Catalytic Applications and Mechanistic Insights
Role in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon and carbon-heteroatom bond formation, a field of such importance it was recognized with the 2010 Nobel Prize in Chemistry. youtube.com These reactions unite two organic fragments with the aid of a palladium catalyst. researchgate.net While specific literature detailing trans-diamminedinitropalladium(II) as the direct precatalyst in the most common cross-coupling reactions is not abundant, its nature as a Pd(II) salt allows it to serve as a source for the active catalytic species. The general catalytic cycle is thought to involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation and reductive elimination. nih.gov A Pd(II) precatalyst like trans-diamminedinitropalladium(II) would typically first be reduced in situ to the active Pd(0) state to initiate the cycle.
The core of palladium-catalyzed cross-coupling consists of three key mechanistic steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
Oxidative addition is the initial step in many cross-coupling catalytic cycles, where a 14-electron Pd(0) complex reacts with an organic halide (R-X) or pseudohalide. wikipedia.orglibretexts.org This process involves the insertion of the palladium atom into the R-X bond, formally oxidizing the metal from Pd(0) to Pd(II) and increasing its coordination number. youtube.com The resulting product is a 16-electron square planar Pd(II) species. libretexts.org
The reaction can proceed through different mechanisms, including a concerted pathway for substrates like aryl and vinyl halides, or an Sₙ2-type mechanism for certain alkyl halides. wikipedia.orgresearchgate.net The concerted mechanism is generally believed to produce a cis-adduct, which may rapidly isomerize to the more thermodynamically stable trans-isomer, especially when bulky ligands are present. wikipedia.orguwindsor.ca The efficiency of this step can be influenced by the nature of the halide (I > Br > Cl > F) and the electronic properties of the ligands on the palladium center. researchgate.net
Transmetalation is the step where an organic group (R') is transferred from a main-group organometallic reagent (e.g., organoboron, organotin, or organozinc compounds) to the Pd(II) center formed during oxidative addition. nih.govwikipedia.org This step displaces the halide or pseudohalide ligand (X) from the palladium complex, which then binds to the main-group metal. The result is a diorganopalladium(II) complex (LₙPd(II)RR'). wikipedia.org
The mechanism of transmetalation can vary significantly depending on the organometallic reagent and reaction conditions. wikipedia.orgnih.gov
Associative (Cyclic) Mechanism: Often proposed for Stille (organotin) and Suzuki (organoboron) reactions, this pathway involves the coordination of the organometallic reagent to the palladium center, forming a transition state through which the organic group is transferred. wikipedia.org
Open Pathway: An alternative, acyclic mechanism can also operate, particularly in the Stille reaction. csic.es For the Suzuki-Miyaura reaction, the transmetalation step typically requires activation of the organoboron compound by a base to form a more nucleophilic borate (B1201080) species. mdpi.com
Reductive elimination is the final, product-forming step of the catalytic cycle. In this step, the two organic groups (R and R') on the diorganopalladium(II) complex couple to form a new carbon-carbon bond (R-R'). youtube.com Simultaneously, the palladium center is reduced from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the cycle. elsevierpure.com
For reductive elimination to occur, the two organic ligands must typically be in a cis orientation on the square planar complex. libretexts.org If the intermediate formed after transmetalation is in a trans configuration, a trans-to-cis isomerization must precede the final bond formation. wikipedia.org The rate of reductive elimination is influenced by the steric and electronic properties of the ligands and the organic fragments. Electron-withdrawing groups on the phosphine (B1218219) ligands and sterically bulky ligands can often accelerate this step.
While trans-diamminedinitropalladium(II) is not a commonly cited precatalyst for these named reactions, a generic Pd(II) source can, upon in-situ reduction, initiate these catalytic cycles.
Suzuki-Miyaura Reaction: This reaction couples an organoboron reagent with an organic halide or triflate. nih.gov A base is essential for activating the boronic acid for the transmetalation step. mdpi.com The catalytic cycle follows the canonical oxidative addition, transmetalation, and reductive elimination sequence. nih.gov
Stille Reaction: This reaction involves the coupling of an organotin (stannane) reagent with an organic halide. wikipedia.orgnumberanalytics.com It is highly valued for its tolerance of a wide array of functional groups. uwindsor.ca The cycle is similar to the Suzuki coupling, but it does not typically require a base for the transmetalation step. libretexts.org
Heck Reaction: Unlike the Stille and Suzuki reactions, the Heck reaction couples an organic halide with an alkene. libretexts.orgyoutube.com The catalytic cycle begins with the oxidative addition of the halide to Pd(0). This is followed by migratory insertion of the alkene into the palladium-carbon bond. The final step is a β-hydride elimination, which forms the product alkene and a hydridopalladium(II) complex. The base then regenerates the Pd(0) catalyst. diva-portal.org
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Heck Coupling |
| Nucleophile | Organoboron Compound | Organotin Compound | Alkene |
| Electrophile | Organic Halide/Triflate | Organic Halide/Triflate | Organic Halide/Triflate |
| Key Step | Base-activated Transmetalation | Transmetalation | Migratory Insertion / β-Hydride Elimination |
| Byproduct | Boron-based salts | Organotin Halide | Halide Salt |
Carbon-Carbon and Carbon-Heteroatom Bond Formation Catalysis
Palladium catalysis is a cornerstone of modern synthetic chemistry for forming both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govananikovlab.ru trans-Diamminedinitropalladium(II) can act as a catalyst source for these transformations.
Carbon-Carbon Bond Formation: The cross-coupling reactions discussed previously (Suzuki, Stille, Heck, etc.) are premier examples of palladium-catalyzed C-C bond formation. mdpi.com These methods allow for the precise construction of complex molecular skeletons from simpler, readily available building blocks. libretexts.org The versatility of palladium catalysts enables the coupling of sp²-sp², sp²-sp³, and sp²-sp carbon centers.
Carbon-Heteroatom Bond Formation: Palladium catalysts are also highly effective in forming bonds between carbon and heteroatoms such as nitrogen (Buchwald-Hartwig amination), oxygen (etherification), and sulfur. nih.gov The mechanism for C-N and C-O coupling generally follows a cycle similar to C-C coupling, involving oxidative addition of the aryl halide, coordination of the amine or alcohol (often as an alkoxide), and subsequent reductive elimination to form the C-N or C-O bond. nih.gov
| Bond Type | Reaction Name | Typical Nucleophile |
| C-C | Suzuki-Miyaura | Organoboron |
| C-C | Heck | Alkene |
| C-C | Stille | Organotin |
| C-C | Sonogashira | Terminal Alkyne |
| C-N | Buchwald-Hartwig Amination | Amine |
| C-O | Buchwald-Hartwig Etherification | Alcohol/Alkoxide |
Homogeneous Catalysis with Palladium(II) Centers
trans-Diamminedinitropalladium(II) is a homogeneous compound that can be used in catalysis where the catalyst is in the same phase as the reactants. core.ac.uk While many catalytic cycles, such as the Heck and Suzuki reactions, are driven by a Pd(0) species, they are often initiated using more stable and easily handled Pd(II) precatalysts. libretexts.orgdiva-portal.org
A Pd(II) salt like trans-diamminedinitropalladium(II) can enter the catalytic cycle in several ways. In many cross-coupling systems, a reducing agent (which can be a phosphine ligand, an amine, or another additive) reduces the Pd(II) precatalyst to the active Pd(0) species in situ. libretexts.org
Alternatively, in "oxidative Heck" or other Pd(II)/Pd(IV) cycles, the Pd(II) complex can react directly with one of the substrates. For instance, a Pd(II) center can coordinate to an arene and facilitate a C-H activation step to form an arylpalladium(II) intermediate directly, without passing through a Pd(0) state. diva-portal.org This intermediate can then react further, and a terminal oxidant is used to regenerate the active Pd(II) catalyst at the end of the cycle. nih.gov Therefore, the use of a Pd(II) source like trans-diamminedinitropalladium(II) provides a versatile entry point into various palladium-catalyzed processes.
Regeneration and Stability of the Active Catalytic Species
The long-term stability and potential for regeneration of the active catalytic species derived from palladium(II) complexes are critical factors for their practical application in industrial processes. Research into the deactivation and reactivation mechanisms of these catalysts provides crucial insights into maintaining sustained catalytic activity. A significant challenge in palladium(II)-catalyzed reactions is the reduction of the active Pd(II) species to catalytically inactive palladium(0) nanoparticles. nih.govnih.gov
Detailed investigations, such as those on heterogeneous palladium(II) catalysts used in the cycloisomerization of acetylenic acids, have revealed that the deactivation process is often promoted by reaction components like triethylamine. nih.govnih.gov This deactivation, however, can be reversed. The activity of the catalyst can often be restored through treatment with an oxidizing agent, such as benzoquinone (BQ). diva-portal.org The role of the oxidizing agent is to reoxidize the inactive Pd(0) species back to the active Pd(II) state. nih.govdiva-portal.org
In-situ X-ray absorption spectroscopy (XAS) has been instrumental in elucidating these processes, providing experimental evidence for the changes in the palladium oxidation state and coordination environment during the reaction. nih.govnih.gov These studies have confirmed that the reduction of Pd(II) to metallic palladium is a primary cause of deactivation. nih.gov
Furthermore, it has been observed that the stability of the Pd(II) species and the extent of deactivation can be influenced by the nature of the substrate. nih.govnih.gov By understanding the deactivation mechanism, it is possible to develop improved catalytic protocols that minimize catalyst deactivation and allow for more efficient recycling. For instance, the strategic addition of benzoquinone before the reaction commences can effectively suppress the formation of metallic palladium aggregates, thereby preventing deactivation. diva-portal.org
Another approach to catalyst regeneration involves removing blockages from the catalyst's pores, which can accumulate during the reaction and hinder reactant access to the active sites. mdpi.com Treatment with solvents like chloroform (B151607) and glacial acetic acid, combined with physical methods such as stirring and sonication, has been shown to restore the activity of deactivated palladium catalysts by clearing these blockages. mdpi.com
The controlled release of palladium from a stable precatalyst is another strategy to maintain a high concentration of the active species and prevent the formation of inactive agglomerates. dntb.gov.ua This dynamic equilibrium between a macrocyclic palladium complex and the active catalytic species can lead to high and sustained catalytic performance. dntb.gov.ua
The following table summarizes key findings related to the deactivation and regeneration of palladium(II) catalysts.
| Catalyst System | Deactivation Mechanism | Regeneration Method | Key Findings |
| Heterogeneous Pd(II)-AmP-MCF | Reduction of Pd(II) to inactive Pd(0) nanoparticles, promoted by triethylamine. nih.gov | Treatment with benzoquinone (BQ) to reoxidize Pd(0) to Pd(II). diva-portal.org | The choice of substrate influences the rate of deactivation. nih.govnih.gov |
| Pd(OH)₂/C | Accumulation of blockages in the catalyst pores, covering the active palladium sites. mdpi.com | Washing with chloroform and glacial acetic acid with stirring and sonication. mdpi.com | Regenerated catalyst can be recycled multiple times with sustained high yield. mdpi.com |
| Macrocyclic Palladium(II) Complexes | Irreversible release and agglomeration of palladium. dntb.gov.ua | Controlled, reversible release of active palladium species from the complex. dntb.gov.ua | Prevents the formation of inactive palladium agglomerates, leading to high performance. dntb.gov.ua |
Analogues, Derivatives, and Structure Reactivity Relationships in a Chemical Context
Synthesis and Characterization of Palladium(II) Complexes with Modified Ammine Ligands
The ammine ligands in palladium(II) complexes can be systematically replaced by a wide array of nitrogen-donor ligands to modulate the compound's properties. The synthesis of these analogues typically involves the reaction of a palladium(II) precursor, such as sodium tetrachloropalladate(II) (Na₂[PdCl₄]) or palladium(II) acetate (B1210297) (Pd(OAc)₂), with the desired nitrogen-containing ligand. researchgate.netmdpi.comajbasweb.com
Researchers have successfully synthesized and characterized palladium(II) complexes with various modified "ammine" ligands, including:
Pyridine (B92270) Derivatives: A range of pyridine-based ligands has been used to create di- and tetrasubstituted Pd(II) complexes. The introduction of electron-donating or electron-withdrawing substituents on the pyridine ring significantly alters the physicochemical properties of the resulting square-planar complexes. acs.org For instance, complexes with 2,6-dimethyl-4-nitropyridine (B1587124) have been synthesized and their structures confirmed by X-ray crystallography. researchgate.net
Schiff Bases: Bidentate and tridentate Schiff base ligands, often derived from the condensation of an aldehyde (like pyrrole-2-carboxaldehyde) and an amine, form stable chelate complexes with palladium(II). nih.govanalis.com.myacs.org These complexes are characterized using techniques such as FTIR, ¹H and ¹³C NMR, and UV-Vis spectroscopy. acs.org The coordination of the palladium ion to the azomethine nitrogen atom is a key feature, confirmed by shifts in spectroscopic data. analis.com.my
Polydentate Amines and Phosphines: More complex tridentate ligands incorporating a central donor atom (like N, O, S, or As) flanked by phosphino (B1201336) groups have been prepared to study the effect of the central donor on the complex's properties. ucsd.edu Similarly, tripeptides such as AspAlaGly and TrpAlaGly have been used to create neutral, tetradentate palladium(II) complexes through a non-aqueous synthetic route, which prevents peptide hydrolysis. nih.gov
Table 1: Selected Pd(II) Complexes with Modified Ammine Ligands and Characterization Data
| Complex/Ligand | Synthesis Method | Key Characterization Findings | Reference(s) |
|---|---|---|---|
| trans-[Pd(dmnp)₂Cl₂] (dmnp = 2,6-dimethyl-4-nitropyridine) | Reaction of PdCl₂ with dmnp | Square-planar geometry confirmed by X-ray crystallography. Pd-N distance: 2.033(2) Å. | researchgate.net |
| Pd(II) complexes with pyrrole (B145914) Schiff bases | Condensation of pyrrole-2-carboxaldehyde with various amines, followed by reaction with a Pd(II) salt. | Coordination confirmed by downfield shift of azomethine proton in ¹H NMR and appearance of ν[M–N] band in IR spectra. | nih.govacs.org |
| Pd(PCP)(CH₃CN) (PCP = tridentate phosphine (B1218219) ligand) | Reaction of Pd(II) precursors with tridentate ligands. | Structure and ligand coordination confirmed by ³¹P NMR spectroscopy. | ucsd.edu |
Synthesis and Characterization of Palladium(II) Complexes with Modified Nitro Ligands (e.g., Nitrito-O linkage isomers)
The nitro group (NO₂) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (nitro, -NO₂) or an oxygen atom (nitrito, -ONO). libretexts.org This property gives rise to linkage isomerism, a phenomenon that has been studied in palladium(II) complexes.
A notable study focused on the complex salt [Pd(NH₃)₄][Pd(NH₃)₃NO₂][MOx₃]·yH₂O. acs.orgnih.gov In this system, photoinduced linkage isomers (PLIs) of the nitro ligand were generated and characterized. acs.orgnih.gov
Synthesis and Isomer Generation: The initial ground state (GS) complex contains the standard N-bonded nitro group. Upon irradiation with 365 nm light at low temperatures (10-80 K), this nitro ligand isomerizes to form O-bonded nitrito isomers. acs.orgnih.gov
Characterization of Isomers: Using a combination of X-ray diffraction, IR, and UV-vis spectroscopy, researchers identified and characterized several distinct photoinduced isomers. These include two types of nitrito species: an endo-ONO isomer and an exo-ONO isomer. acs.orgnih.gov The specific isomer formed is influenced by temperature and intermolecular interactions within the crystal lattice. acs.orgnih.gov
Isomerization Dynamics: The study of the thermal and photoinduced dynamics revealed a stepwise isomerization process. The proposed mechanism for photo-formation is NO₂ → endo-ONO → exo-ONO. The reverse thermal decay process also occurs in two steps: exo-ONO → endo-ONO → NO₂. acs.orgnih.gov
Beyond linkage isomerism, the nitro group can be modified by incorporation into an organic framework. For example, trans-[bromo(p-nitrophenyl)bis(triphenylphosphine)palladium(II)] was synthesized by the oxidative addition of 2-nitrobromobenzene to a palladium(0) precursor. researchgate.net This complex, featuring a nitroaryl ligand, was characterized by FTIR, NMR, and X-ray crystallography, confirming a slightly distorted square-planar geometry. researchgate.net
Table 2: Nitro/Nitrito Linkage Isomers in a [Pd(NH₃)₃NO₂]⁺ System
| Isomer | Coordination | Generation Method | Key Spectroscopic Feature (IR) | Reference(s) |
|---|---|---|---|---|
| Ground State (GS) | N-bonded (Nitro) | - | Standard NO₂ stretching frequencies | acs.orgnih.gov |
| endo-ONO (PLI1, 2) | O-bonded (Nitrito) | Photo-irradiation (365 nm) | Distinct IR bands assigned to the endo-ONO structure | acs.orgnih.gov |
Comparative Studies with Platinum(II) Analogues
Palladium and platinum occupy the same group in the periodic table, and their +2 oxidation states both have a d⁸ electron configuration, leading to similar square-planar coordination geometries. nih.gov This has made palladium(II) complexes attractive subjects for comparison with well-studied platinum(II) anticancer agents like cisplatin (B142131). researchgate.net However, despite these similarities, there are crucial differences in their chemical behavior and biological activity.
Differences in Ligand Lability and Kinetic Behavior
The most significant distinction between analogous palladium(II) and platinum(II) complexes is their kinetic lability. Ligand exchange reactions for palladium(II) complexes are approximately 10⁵ times faster than for their platinum(II) counterparts. nih.gov This high reactivity has profound implications for their potential as therapeutic agents.
The rapid hydrolysis of simple palladium(II) complexes means that upon entering the bloodstream, they may react too quickly with various biomolecules before reaching their intended cellular target, such as DNA. researchgate.net This prevents the accumulation of the active species at the site of action, a key reason why the direct palladium analogues of cisplatin and carboplatin (B1684641) show no significant antitumor activity. nih.gov
Kinetic investigations into the substitution reactions of palladium(II) complexes confirm their high reactivity. For instance, studies on the reaction of a dimeric palladium hydroxo-bridged complex with amino acids showed pseudo-first-order kinetics, with rapid substitution occurring at physiological pH. acs.org
The trans-influence—the effect of a coordinated ligand on the lability of the ligand trans to it—is also a critical factor. A ligand with a strong trans-influence, like a methyl group, can weaken the bond of the ligand opposite to it, increasing its lability. This effect has been observed and compared in both palladium(II) and platinum(II) complexes, where it influences their reactivity profiles. nih.govacs.org
Impact of Ligand Modifications on Electronic Structure and Reactivity
Modifying the ligands attached to the palladium(II) center directly influences the complex's electronic structure, which in turn governs its reactivity. The electronic properties of the ligands, such as their basicity and their σ-donating and π-accepting capabilities, are paramount.
Inductive Effects: Functionalizing ligands with electron-donating or electron-withdrawing groups causes significant changes in the physicochemical properties of the coordination compound. acs.org For example, in palladium-catalyzed cross-coupling reactions, the use of more basic ligands (stronger electron donors) often correlates with higher reaction yields, though steric effects also play a crucial role. acs.org
Redox-Active Ligands: The use of redox-active ligands, such as o-phenylenediimines, introduces another layer of complexity. In these complexes, electron transfer can occur primarily on the ligand without changing the Pd(II) oxidation state. researchgate.net X-ray Photoelectron Spectroscopy (XPS) studies have shown that for [Pd(L)₂]²⁺ type complexes, oxidation from the neutral to the semiquinone form is a ligand-centered process. This demonstrates that the ligand framework can act as an electron reservoir, modulating the complex's redox behavior. researchgate.net
Advanced Methodological Approaches in Research on Trans Diamminedinitropalladium Ii
In Silico Modeling and Quantitative Structure-Property Relationships (QSPR)
In silico modeling has emerged as a powerful tool in modern chemistry, offering profound insights into the structural, electronic, and thermodynamic properties of molecules. For palladium(II) complexes, computational methods such as Density Functional Theory (DFT) and molecular docking are instrumental in predicting geometries, reaction mechanisms, and interactions with biological targets. nih.gov These approaches are particularly valuable for understanding the nuances of coordination chemistry, including the nature of metal-ligand bonds and the subtle electronic effects that govern reactivity.
The application of molecular docking, for instance, can elucidate the potential interactions of trans-diamminedinitropalladium(II) with biomolecules, a critical aspect of its evaluation for medicinal applications. By simulating the binding of the complex to proteins or DNA, researchers can predict binding affinities and modes of interaction, thereby guiding the design of more effective therapeutic agents. nih.gov
Quantitative Structure-Property Relationship (QSPR) studies represent a further step, aiming to correlate the structural or physicochemical properties of a series of compounds with a specific property, such as reactivity or biological activity. While specific QSPR studies on trans-diamminedinitropalladium(II) are not widely reported, the methodology holds significant promise. By systematically modifying the ligands or the metal center in a series of palladium(II) complexes and measuring a property of interest, a mathematical model can be developed. This model can then be used to predict the properties of new, unsynthesized compounds.
Table 1: Hypothetical QSPR Data for a Series of Palladium(II) Complexes
| Complex | Molecular Descriptor 1 (e.g., HOMO Energy) | Molecular Descriptor 2 (e.g., Steric Hindrance) | Observed Property (e.g., Log(Reactivity)) |
| trans-[Pd(NH₃)₂(NO₂)₂] | -6.5 eV | 25 ų | 1.2 |
| trans-[Pd(NH₃)₂(Cl)₂] | -6.8 eV | 28 ų | 0.9 |
| trans-[Pd(py)₂(NO₂)₂] | -6.3 eV | 35 ų | 1.5 |
| trans-[Pd(PMe₃)₂(NO₂)₂] | -6.1 eV | 45 ų | 1.8 |
This table presents hypothetical data to illustrate the concept of QSPR.
Application of Advanced Spectroscopic Techniques (e.g., Solid-State NMR, Time-Resolved Spectroscopy)
While conventional spectroscopic techniques like IR and solution-phase NMR are standard for characterizing coordination compounds, advanced methods offer deeper insights into their structure and dynamics.
Solid-State NMR (ssNMR) spectroscopy is particularly powerful for studying insoluble or poorly soluble materials, and for probing the local environment of atomic nuclei in the solid state. For palladium compounds, ¹⁰⁵Pd ssNMR can be a highly sensitive probe of the local coordination environment and can detect subtle structural distortions. rsc.org The large quadrupole moment of ¹⁰⁵Pd makes its NMR parameters extremely sensitive to the symmetry of the metal center. rsc.org This technique could be invaluable for characterizing the solid-state structure of trans-diamminedinitropalladium(II) and for identifying any polymorphic forms or changes in coordination upon solid-state reactions.
Time-Resolved Spectroscopy techniques, such as time-resolved infrared (TRIR) and transient absorption spectroscopy, allow for the study of short-lived excited states and reaction intermediates. rsc.orgrsc.org These methods are crucial for understanding photochemical reactions and reaction mechanisms. For instance, TRIR spectroscopy has been used to study the excited-state dynamics of trinuclear palladium complexes, providing insights into the character and structure of transient species. rsc.orgrsc.org The application of time-resolved techniques to trans-diamminedinitropalladium(II) could reveal details about its photochemical stability and reactivity, which is pertinent for its use in light-driven catalytic processes or as a photosensitizer.
Table 2: Potential Spectroscopic Probes for trans-Diamminedinitropalladium(II)
| Spectroscopic Technique | Information Obtainable | Potential Application |
| ¹⁰⁵Pd Solid-State NMR | Local coordination environment of palladium, detection of structural distortions. rsc.org | Characterization of solid-state structure, identification of polymorphs. |
| Time-Resolved Infrared Spectroscopy | Vibrational modes of transient species, excited-state dynamics. rsc.orgrsc.org | Elucidation of photochemical reaction mechanisms, study of ligand substitution dynamics. |
| Femtosecond Transient Absorption | Electronic transitions of excited states, ultrafast relaxation processes. acs.org | Investigation of photophysical properties and energy transfer pathways. |
High-Throughput Screening for Chemical Reactivity Profiling
High-Throughput Screening (HTS) is a powerful methodology that enables the rapid testing of a large number of chemical compounds or reaction conditions. acs.orgacs.org In the context of coordination chemistry, HTS can be employed to efficiently screen the catalytic activity of complexes like trans-diamminedinitropalladium(II) in a wide array of chemical transformations. acs.org
By using automated liquid handling and analysis systems, it is possible to perform hundreds or even thousands of reactions in parallel, varying parameters such as substrates, solvents, temperatures, and co-catalysts. This approach allows for the rapid identification of optimal reaction conditions and the discovery of new catalytic applications for a given complex. For example, HTS could be used to profile the reactivity of trans-diamminedinitropalladium(II) in various cross-coupling reactions, hydrogenations, or oxidations.
Table 3: Exemplary High-Throughput Screening Plate Layout for Catalysis
| Well | Substrate A | Substrate B | Solvent | Temperature |
| A1 | Aryl Halide 1 | Boronic Acid 1 | Toluene | 80 °C |
| A2 | Aryl Halide 1 | Boronic Acid 1 | Dioxane | 80 °C |
| B1 | Aryl Halide 2 | Boronic Acid 1 | Toluene | 100 °C |
| B2 | Aryl Halide 2 | Boronic Acid 1 | Dioxane | 100 °C |
This table illustrates a simplified 2x2 section of a larger HTS plate where each well contains trans-diamminedinitropalladium(II) as the catalyst precursor.
Microfluidic Synthesis and Reaction Optimization
Microfluidics, the science and technology of systems that process or manipulate small amounts of fluids using channels with dimensions of tens to hundreds of micrometers, offers significant advantages for chemical synthesis and reaction optimization. researchgate.netnih.govncsu.edu The high surface-area-to-volume ratio in microreactors allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. conicet.gov.ar
The synthesis of coordination compounds like trans-diamminedinitropalladium(II) can be performed in a continuous flow microfluidic system. This approach allows for the rapid screening of reaction conditions to optimize the synthesis, reduce waste, and potentially access novel chemical space. For instance, the influence of ligand-to-metal ratio, reaction time, and temperature on the formation of the desired trans isomer could be systematically investigated in a short period. Furthermore, microfluidic platforms can be integrated with online analytical techniques for real-time monitoring and optimization of the reaction. The use of microfluidics in the synthesis of palladium nanoparticles has demonstrated the potential for producing materials with controlled size and morphology, a principle that can be extended to the synthesis of discrete coordination complexes. conicet.gov.ar
Table 4: Comparison of Conventional and Microfluidic Synthesis
| Parameter | Conventional Batch Synthesis | Microfluidic Synthesis |
| Reaction Volume | Milliliters to Liters | Nanoliters to Microliters |
| Heat and Mass Transfer | Often inefficient | Highly efficient |
| Control over Reaction | Limited | Precise |
| Reaction Time | Minutes to Hours | Seconds to Minutes |
| Scalability | Difficult | Readily scalable by parallelization |
| Safety | Potential for hazards with exothermic reactions | Enhanced safety |
Contemporary Research Themes and Future Directions
Exploration of Novel Ligand Architectures for Palladium(II) Coordination
The coordination environment around a palladium(II) center is crucial in determining the reactivity and stability of the resulting complex. Research is actively exploring novel ligand architectures to fine-tune these properties. For instance, the synthesis of palladium(II) complexes with N-benzyliminodiacetic acid derivatives has been reported, where the coordination environment is a square planar arrangement. researchgate.net In some cases, these ligands are N,N'-bidentate, with the imino nitrogen atoms in a trans-position. researchgate.net The study of these complexes, supported by spectroscopic characterization and Density Functional Theory (DFT) calculations, allows for a deeper understanding of the structure and bonding. researchgate.net The development of ligands derived from thiosemicarbazones has also led to the isolation of new palladium(II) complexes. researchgate.net Theoretical calculations, including the use of 195Pt NMR data for analogous platinum complexes, have been instrumental in confirming the trans configuration of these structures. researchgate.net
Development of Palladium(II) Complexes in Sustainable Chemical Processes
Palladium(II) complexes are pivotal in the development of more sustainable chemical processes. These complexes often serve as catalysts in a variety of organic reactions, including hydrogenation and carbon-carbon coupling reactions, which are fundamental to the synthesis of complex organic molecules. The related compound, trans-diamminedichloropalladium(II), has been noted for its application in the stereoselective alkylation of aldol (B89426) reactions, solid-phase oligosaccharide synthesis of N-glycans, and the isomerization and cleavage of allyl ethers of carbohydrates. riyngroup.com The pursuit of green chemistry has also led to innovations in the synthesis of these complexes, such as solvent-free mechanochemical methods that reduce wastewater generation.
Integration of Palladium(II) Chemistry with Nanomaterials
The synergy between palladium(II) chemistry and nanotechnology is a rapidly advancing field. Palladium complexes, including those with diamine ligands, are utilized as precursors for the synthesis of palladium-based nanomaterials. These materials are significant in catalysis and electronics. The controlled decomposition of palladium(II) complexes allows for the formation of palladium nanoparticles with specific sizes and morphologies, which are crucial for their catalytic activity and other properties.
Advanced Mechanistic Elucidation of Catalytic Cycles
A fundamental understanding of the reaction mechanisms is essential for the rational design of more efficient catalysts. For palladium(II)-catalyzed reactions, this involves the detailed study of each step in the catalytic cycle, such as oxidative addition, transmetalation, migratory insertion, and reductive elimination. High-pressure spectroscopic techniques, such as micro-Raman spectroscopy, have been employed to study the structural changes in related metal complexes under reaction conditions. umsa.bo By elucidating these pathways, researchers can optimize reaction conditions and develop catalysts with improved activity, selectivity, and stability.
Expanding Fundamental Understanding of Palladium-Biomolecule Interactions at the Atomic Scale
The interaction of palladium(II) complexes with biological macromolecules is a significant area of research, particularly in the context of medicinal chemistry. There is growing interest in the biological activities of palladium complexes, including their potential as antimicrobial and anticancer agents. Studies have shown that trans-diamminedinitropalladium(II) can form strong complexes with biomolecules like DNA and proteins. Techniques such as fluorescence spectroscopy are used to investigate the binding affinity of these complexes to calf thymus DNA and human serum albumin, revealing high binding constants that suggest strong interactions. The palladium ion can interact with functional groups in these macromolecules, leading to structural changes that can disrupt cellular functions. X-ray diffraction has been used to determine the solid-state structure of palladium(II) complexes with derivatives of biological molecules like theophylline, confirming the coordination of the palladium to specific nitrogen atoms. umsa.bo
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for trans-Diamminedinitropalladium(II), and how can researchers validate purity?
- Methodological Answer : Synthesis typically involves reacting palladium nitrate with ammonia under controlled acidic conditions. Purity validation requires X-ray diffraction (XRD) to confirm crystal structure and nuclear magnetic resonance (NMR) to verify ligand coordination. Titration against standardized reagents (e.g., EDTA) can quantify residual metal impurities .
Q. Which spectroscopic techniques are most effective for characterizing trans-Diamminedinitropalladium(II), and what key parameters should be prioritized?
- Methodological Answer : UV-Vis spectroscopy (absorption bands at 320–350 nm) and infrared (IR) spectroscopy (NO₂⁻ stretching modes at 1380–1420 cm⁻¹) are critical. Compare results with reference spectra from crystallographic data to avoid misassignment of ligand geometry .
Q. How does pH influence the stability of trans-Diamminedinitropalladium(II) in aqueous solutions?
- Methodological Answer : Stability studies should use buffered solutions (pH 2–10) with periodic sampling over 24–72 hours. Monitor decomposition via HPLC or conductivity measurements. Data shows optimal stability at pH 4–6, with ligand dissociation occurring above pH 8 due to hydroxide competition .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported reaction kinetics of trans-Diamminedinitropalladium(II) in catalytic cycles?
- Methodological Answer : Discrepancies often arise from solvent polarity or counterion effects. Use stopped-flow kinetics under inert atmospheres to isolate intermediates. Compare datasets using Arrhenius plots and DFT calculations to reconcile activation energy differences .
Q. How can researchers optimize ligand substitution reactions in trans-Diamminedinitropalladium(II) to improve selectivity for target products?
- Methodological Answer : Employ a design-of-experiments (DoE) approach, varying temperature, ligand concentration, and solvent dielectric constant. Use multivariate analysis (e.g., PCA) to identify dominant factors. Spectroscopic monitoring (e.g., in situ Raman) can track intermediate formation .
Q. What computational models best predict the redox behavior of trans-Diamminedinitropalladium(II) in heterogeneous catalysis?
- Methodological Answer : Hybrid functional DFT (e.g., B3LYP) with LANL2DZ basis sets accurately models Pd(II) redox states. Validate against cyclic voltammetry data (e.g., E₁/₂ values) and correlate with Hammett parameters of substituents in ligand frameworks .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in reported catalytic efficiencies of trans-Diamminedinitropalladium(II) across studies?
- Methodological Answer : Normalize data using turnover numbers (TON) and turnover frequencies (TOF) while accounting for substrate accessibility and catalyst loading. Perform meta-analysis with sensitivity testing to identify outliers caused by experimental artifacts (e.g., oxygen contamination) .
Q. What statistical approaches are recommended for analyzing heterogeneous reaction pathways involving trans-Diamminedinitropalladium(II)?
- Methodological Answer : Apply Bayesian inference to kinetic models, integrating prior data on Pd(II) ligand exchange rates. Use Markov chain Monte Carlo (MCMC) sampling to quantify uncertainty in pathway probabilities .
Stability & Environmental Factors
Q. How do temperature and light exposure affect the degradation pathways of trans-Diamminedinitropalladium(II)?
- Methodological Answer : Conduct accelerated aging tests (40–80°C, UV/Vis light) with periodic FTIR analysis. Degradation products (e.g., PdO) can be quantified via TGA-MS. Data indicates photolytic decomposition above 300 nm, necessitating amber glassware for storage .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
